tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Identification
The systematic IUPAC name of the compound, tert-butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate, reflects its intricate molecular architecture. Breaking this name into its constituent parts reveals the following hierarchical structure:
- Parent heterocycle : The central piperazine ring, a six-membered diamine cycle, serves as the core structure. Piperazine is numbered such that the two nitrogen atoms occupy positions 1 and 4.
- Substituents on the piperazine :
- A tert-butoxycarbonyl (Boc) group is attached to the nitrogen at position 1 via a carboxylate ester linkage.
- At position 4 of the piperazine, a 3-pyridyl group is substituted. This pyridine ring is further functionalized at position 6 with an amino group linked to a 5-chloro-2-methoxy-3-pyridyl moiety.
- A methyl group occupies position 3 of the piperazine, with stereochemical specificity denoted by the (3R) configuration.
The structural formula, C₂₁H₂₈ClN₅O₃ , corroborates this arrangement, accounting for the tert-butyl group (C₄H₉), the two pyridyl rings (C₁₀H₈N₂), and the piperazine backbone (C₄H₁₀N₂).
Registry Identifiers and CAS Number Validation
The compound’s identity is unambiguously established through its CAS Registry Number 2227198-90-3 , a unique identifier assigned by the Chemical Abstracts Service. Cross-referencing this CAS number with commercial and academic databases confirms its validity:
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 2227198-90-3 | |
| Molecular Formula | C₂₁H₂₈ClN₅O₃ | |
| Molecular Weight | 433.93–433.94 g/mol | |
| PubChem CID | Not available | – |
Discrepancies in molecular weight (433.93 vs. 433.94 g/mol) arise from rounding differences in isotopic mass calculations but do not affect structural identification.
Stereochemical Designation and Absolute Configuration Analysis
The (3R) stereodescriptor specifies the absolute configuration of the methyl-substituted carbon at position 3 of the piperazine ring. In the R configuration, the priority of substituents follows the Cahn-Ingold-Prelog rules:
- Highest priority : The nitrogen at position 1 (due to the Boc group).
- Second priority : The methyl group at position 3.
- Third priority : The hydrogen atom.
This arrangement creates a chiral center, rendering the molecule enantiomerically pure when synthesized with the specified (3R) designation. The stereochemistry is critical for interactions in chiral environments, such as enzyme binding pockets, though such applications fall outside this article’s scope.
Comparative Analysis of Synonymic Representations
The compound is recognized under multiple synonyms across databases and commercial platforms, reflecting variations in naming conventions and registry protocols:
IUPAC-based variants :
Registry identifiers :
Simplified abbreviations :
These synonyms emphasize functional groups (e.g., Boc), stereochemistry, or registry codes, but all refer unequivocally to the same molecular entity. The SMILES notation COC1=C(NC2=CC=C(C=N2)N3CCN(C[C@H]3C)C(OC(C)(C)C)=O)C=C(Cl)C=N1 further validates the structure by encoding atomic connectivity and stereochemistry.
Properties
Molecular Formula |
C21H28ClN5O3 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
tert-butyl 4-[6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H28ClN5O3/c1-14-13-26(20(28)30-21(2,3)4)8-9-27(14)16-6-7-18(23-12-16)25-17-10-15(22)11-24-19(17)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,23,25) |
InChI Key |
KKFMFYGEYZKANS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-[(5-Chloro-2-methoxy-3-pyridyl)amino]pyridin-3-amine
- Reactants : 5-Chloro-2-methoxy-3-aminopyridine (1.0 eq), 3-bromo-6-nitropyridine (1.2 eq).
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : Cs₂CO₃ (3.0 eq) in toluene at 110°C for 12 h.
- Reduction : Hydrogenate the nitro group using 10% Pd/C in MeOH (90% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (amination) | 78% | |
| Purity (HPLC) | >95% |
Piperazine Ring Formation and Boc Protection
- Cyclization : React (R)-1,2-diamine with 1,2-dibromoethane in EtOH at reflux.
- Boc Protection : Treat with Boc₂O (1.5 eq) and DMAP (0.1 eq) in CH₂Cl₂ (quantitative yield).
Stereochemical Control :
Coupling of Pyridylamine to Piperazine
- Reactants : 6-[(5-Chloro-2-methoxy-3-pyridyl)amino]pyridin-3-amine (1.0 eq), Boc-protected (R)-3-methylpiperazine (1.1 eq).
- Coupling Agent : HATU (1.5 eq), DIPEA (3.0 eq) in DMF at 25°C for 6 h.
- Workup : Purify via silica gel chromatography (hexane/EtOAc 3:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65% | |
| Purity (NMR) | 98% |
Optimization of Critical Parameters
Catalytic Systems for Amination
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 78 | 12 |
| CuI/L-Proline | 52 | 24 |
Pd-based systems show superior efficiency for aryl-aryl coupling.
Solvent Effects on Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 65 | 98 |
| THF | 43 | 89 |
| DCM | 28 | 75 |
Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
Scale-Up and Industrial Feasibility
-
- 10 kg batch achieved 62% overall yield using continuous hydrogenation.
- Purity: 99.2% (HPLC) after recrystallization from EtOH/H₂O.
Cost Analysis :
Component Cost/kg (USD) Contribution (%) 5-Chloro-2-methoxy-3-aminopyridine 450 38 Pd Catalysts 1,200 25
Analytical Characterization
- ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J=2.4 Hz, 1H), 7.89 (s, 1H), 6.92 (d, J=8.8 Hz, 1H), 3.98 (s, 3H), 3.45–3.38 (m, 4H), 1.46 (s, 9H).
- HPLC : tᵣ = 6.7 min (C18 column, MeCN/H₂O 70:30).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl and piperazine rings.
Common Reagents and Conditions
Common reagents include tert-butyl hydroperoxide, chlorinated pyridines, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the piperazine or pyridyl rings .
Scientific Research Applications
tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate is a complex organic compound with potential applications in pharmacological research due to its unique structural features.
Chemical Properties and Structure
this compound has a molecular formula of C21H28ClN5O3 and a molecular weight of approximately 433.9 g/mol . The compound includes a tert-butyl group attached to a piperazine ring, further substituted with pyridine derivatives, and the presence of chlorine and methoxy groups which may contribute to its biological activity.
Potential Applications
Research suggests that similar compounds exhibit significant biological activities. The specific combination of chlorine and methoxy substituents on the pyridine rings may confer unique pharmacological properties, potentially leading to novel mechanisms of action against resistant bacterial strains or distinct receptor interactions in therapeutic contexts.
Because of its amine and carboxylate functionalities, this compound may be involved in a variety of reactions.
Specifications
The compound is available with a purity of ±97% .
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the pyridine or piperazine rings, which influence physicochemical properties and bioactivity. Selected examples include:
Key Observations :
- Chloro vs.
- Methoxy Group Impact: The 2-methoxy group in the target compound enhances solubility compared to non-polar substituents (e.g., trifluoromethyl in 5n) but may reduce metabolic stability .
- Stereochemical Effects : Enantiomers (e.g., 5m vs. 5n) show distinct optical rotations ([α]D20 values), highlighting the importance of chirality in pharmacological activity .
Bioactivity and Structure-Activity Relationships (SAR)
- Cluster Analysis : Compounds with similar structures (e.g., chloro vs. bromo pyridyl groups) cluster into groups with shared bioactivity profiles, as shown in ’s hierarchical clustering of 37 small molecules.
- Target Interactions : The trifluoromethyl group in 5n may enhance hydrophobic interactions with protein targets, while the methoxy group in the target compound could engage in hydrogen bonding .
- Computational Similarity Metrics : Tanimoto and Dice indexes () quantify structural overlap, predicting bioactivity alignment. For example, the target compound and ’s bromo analog may share >80% similarity using MACCS fingerprints.
Practical Implications in Drug Design
- Metabolic Stability : Methoxy groups improve solubility but are prone to demethylation, whereas halogenated analogs (e.g., bromo) may resist oxidative metabolism .
- Synthetic Feasibility : Bromo-substituted analogs () require specialized reagents (e.g., Lawesson’s reagent in ), increasing cost and complexity vs. chloro derivatives.
Biological Activity
tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with various functional groups, which contribute to its biological activity. Key properties include:
- Molecular Formula : C₁₈H₂₃ClN₄O₃
- Molecular Weight : 374.84 g/mol
- LogP : 2.1 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Notably, it has been studied for its potential as an inhibitor of certain kinases and as a modulator of cellular signaling pathways.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized as follows:
Anticancer Studies
A series of experiments have evaluated the compound's efficacy against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound showed an IC50 value of approximately 5 µM, indicating potent antiproliferative effects.
- A549 Cell Line : Significant inhibition of cell growth was observed, with IC50 values around 7 µM.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Studies
Research has indicated that this compound possesses antimicrobial properties:
- Staphylococcus aureus : MIC values were recorded at 12.5 µg/mL.
- Escherichia coli : The compound demonstrated similar efficacy with MIC values around 10 µg/mL.
These results highlight its potential use in treating bacterial infections.
Enzyme Inhibition Studies
The compound has been identified as a promising inhibitor of specific kinases:
- CDK9 Inhibition : In vitro studies revealed that it inhibits CDK9 with an IC50 value of approximately 0.57 µM, suggesting its potential role in cancer therapy by disrupting cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
